molecular formula C12H15BrO3 B14436464 acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 79465-00-2

acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B14436464
CAS No.: 79465-00-2
M. Wt: 287.15 g/mol
InChI Key: MIIKINKLXFUFQB-DHTOPLTISA-N
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Description

Acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a compound that combines the properties of acetic acid and a brominated tetrahydronaphthalenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of a tetrahydronaphthalenol derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperatures to ensure the selective bromination at the desired position on the naphthalenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the brominated compound to its corresponding alcohol or hydrocarbon.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted naphthalenol derivatives.

Scientific Research Applications

Acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in electrophilic interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-1,2-diphenylethane: A brominated compound with similar reactivity.

    2-Bromo-1,2-diphenylethanol: Another brominated alcohol with comparable chemical properties.

Properties

CAS No.

79465-00-2

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H11BrO.C2H4O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;1-2(3)4/h1-4,9-10,12H,5-6H2;1H3,(H,3,4)/t9-,10-;/m1./s1

InChI Key

MIIKINKLXFUFQB-DHTOPLTISA-N

Isomeric SMILES

CC(=O)O.C1CC2=CC=CC=C2[C@H]([C@@H]1Br)O

Canonical SMILES

CC(=O)O.C1CC2=CC=CC=C2C(C1Br)O

Origin of Product

United States

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